molecular formula C10H10N4OS B11047341 4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide

4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide

Cat. No.: B11047341
M. Wt: 234.28 g/mol
InChI Key: GWDBXASPSIQEOG-UHFFFAOYSA-N
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Description

4-[(3-PYRIDYLMETHYL)AMINO]-3-ISOTHIAZOLECARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound features a pyridine ring attached to an isothiazole ring via an aminomethyl linkage, making it a unique structure with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-PYRIDYLMETHYL)AMINO]-3-ISOTHIAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridylmethylamine with isothiazolecarboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(3-PYRIDYLMETHYL)AMINO]-3-ISOTHIAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(3-PYRIDYLMETHYL)AMINO]-3-ISOTHIAZOLECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-PYRIDYLMETHYL)AMINO]-3-ISOTHIAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)pyridine
  • 4-Pyridinemethanamine
  • 4-Picolylamine

Uniqueness

4-[(3-PYRIDYLMETHYL)AMINO]-3-ISOTHIAZOLECARBOXAMIDE is unique due to its combined pyridine and isothiazole rings, which confer distinct chemical and biological properties not found in simpler analogs like 4-(Aminomethyl)pyridine.

This detailed article provides a comprehensive overview of 4-[(3-PYRIDYLMETHYL)AMINO]-3-ISOTHIAZOLECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

4-(pyridin-3-ylmethylamino)-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C10H10N4OS/c11-10(15)9-8(6-16-14-9)13-5-7-2-1-3-12-4-7/h1-4,6,13H,5H2,(H2,11,15)

InChI Key

GWDBXASPSIQEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=CSN=C2C(=O)N

Origin of Product

United States

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